molecular formula C20H18N4O2 B2487024 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 923234-48-4

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2487024
CAS No.: 923234-48-4
M. Wt: 346.39
InChI Key: HFTUGVGCFPAPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring and an indole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is known for its stability and diverse biological activities, while the indole moiety is a common scaffold in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

Biological Activity

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that combines the indole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 302.34 g/mol. The structure features an indole ring linked to a 5-methyl-1,3,4-oxadiazole group and an acetamide moiety.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Similar oxadiazole-indole hybrids have demonstrated moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that oxadiazole derivatives may possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Interaction : It could interact with cellular receptors that mediate apoptosis or cell cycle regulation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several oxadiazole derivatives, including those structurally related to the compound . The findings revealed that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial activity of oxadiazole derivatives, the tested compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulates inflammatory cytokine production

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-7-3-5-9-16(13)21-19(25)12-24-17-10-6-4-8-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTUGVGCFPAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.